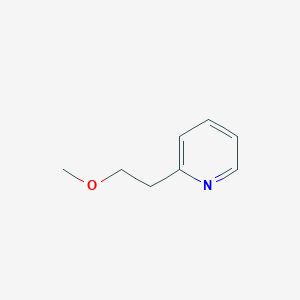
Metyridine
Vue d'ensemble
Description
Metyridine is not directly mentioned in the provided papers; however, the papers do discuss various pyridine derivatives and their chemical properties, which can be relevant to understanding the broader class of compounds that metyridine belongs to. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and varied. For instance, the synthesis of 2,4-methanopyrrolidines involves an intramolecular photochemical [2 + 2]-cycloaddition of an acrylic acid derivative in flow, which is a key step in producing pyrrolidine analogs with improved water solubility and reduced lipophilicity . This is significant for drug design as bioactive molecules often require specific solubility and lipophilicity characteristics. Similarly, the synthesis of nickel(II) cubane compounds derived from pyridine-2-methoxide is achieved through coordination chemistry, resulting in compounds with interesting magnetic properties .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite diverse. For example, zinc(II) carboxylates containing pyridine exhibit different geometries, such as a dinuclear paddle-wheel-like structure and a distorted tetrahedral environment around zinc . The crystal structures of these compounds are determined using single-crystal X-ray diffraction, which provides detailed information about the coordination environment and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can lead to various molecular complexes with distinct properties. For instance, mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized, displaying different coordination spheres and forming 3D supramolecular networks through hydrogen bonds and weak molecular interactions . These interactions are crucial for the stability and properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the solubility and lipophilicity of 2,4-methanopyrrolidines are determined by their molecular weight and the presence of specific functional groups . The magnetic susceptibility data of nickel(II) cubane compounds reveal ferromagnetic behavior, which is analyzed using specific equations derived from the Hamiltonian . Additionally, the photoluminescent properties of certain pyridine derivatives are studied in different solvents, indicating the effects of substituents on the emission spectra .
Applications De Recherche Scientifique
Toxicity and Potential Therapeutic Applications : Pyridine and its derivatives, including Metyridine, have been studied for their toxic effects and potential therapeutic applications. For instance, pyridine was investigated for its effects on convulsions, suggesting its relevance in epilepsy treatment research (Pollock, Finkelman, & Arieff, 1943).
Agricultural and Horticultural Applications : Certain pyridine derivatives are used as plant growth retardants, aiding in physiological research and offering insights into the regulation of terpenoid metabolism concerning phytohormones and sterols (Grossmann, 1990).
Environmental and Water Treatment Research : Pyridine compounds are studied for their degradation mechanisms in water treatment, using techniques like dielectric barrier discharge (DBD) for the removal of nitrogen heterocyclic compounds from drinking water (Li et al., 2017).
Synthesis of Heterocyclic Compounds with Anticancer Properties : Pyridine is crucial in the synthesis of various heterocyclic compounds, some of which exhibit significant antitumor and kinase inhibitory activities (Mohareb, Mohamed, & Ibrahim, 2022).
Development of Anticancer and Antiparasitic Agents : The synthesis and evaluation of pyridine derivatives have led to the discovery of compounds with potential as anticancer and antiparasitic agents (Bernardino et al., 2006).
Electrocatalytic Applications : Pyridine-functionalized graphene has been used in the synthesis of metal-organic frameworks (MOFs) with applications in electrocatalysis, particularly for oxygen reduction reactions (Jahan, Bao, & Loh, 2012).
Insecticidal Properties : Some pyridine derivatives demonstrate significant insecticidal activities, offering potential applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Pharmacological Research : Pyridine and pyrimidine derivatives are prominent in pharmacological research for treating various diseases, including cancer and idiopathic pulmonary fibrosis (Chiacchio et al., 2020).
Synthetic Methods in Organic Chemistry : Novel methods for the C-3/5 methylation of pyridines have been developed, contributing to advancements in organic chemistry and drug discovery (Grozavu et al., 2020).
Antimicrobial and Antifungal Activities : Synthesized pyridine compounds have been evaluated for their antibacterial and antifungal activities, indicating their potential use in medical and agricultural applications (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Propriétés
IUPAC Name |
2-(2-methoxyethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBVCAWHUSTDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057624 | |
| Record name | Metyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)pyridine | |
CAS RN |
114-91-0 | |
| Record name | 2-(2-Methoxyethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metyridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(2-methoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Metyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08760H16R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



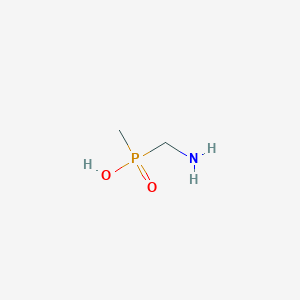
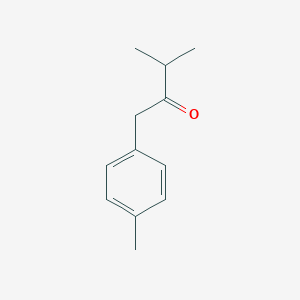
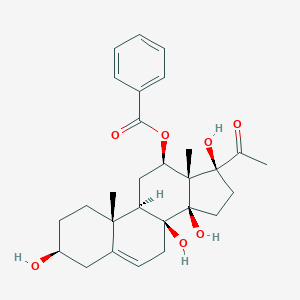
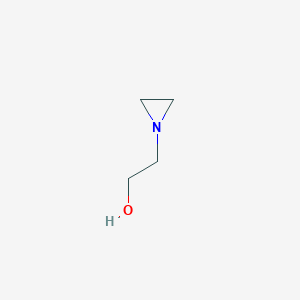
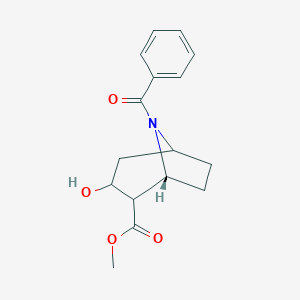
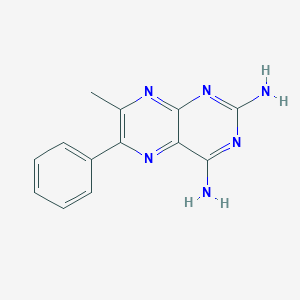
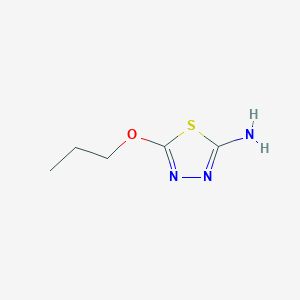
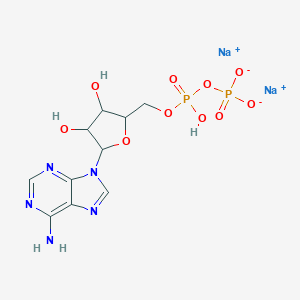
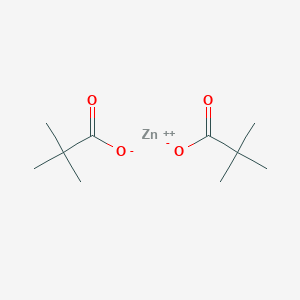
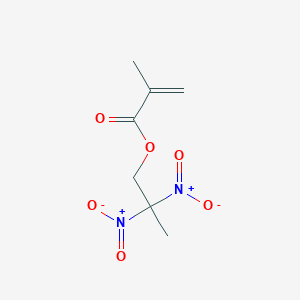
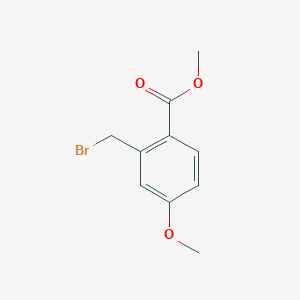

![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
